Cas no 2138352-70-0 (5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride)

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride
- EN300-727816
- 2138352-70-0
- 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride
-
- Inchi: 1S/C10H12ClFO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
- InChI Key: CFZLUIMVOGXXCV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)S(=O)(=O)F)OCCOCC
Computed Properties
- Exact Mass: 282.0128859g/mol
- Monoisotopic Mass: 282.0128859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61Ų
- XLogP3: 2.5
5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727816-0.5g |
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride |
2138352-70-0 | 95.0% | 0.5g |
$603.0 | 2025-03-11 | |
Enamine | EN300-727816-0.1g |
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride |
2138352-70-0 | 95.0% | 0.1g |
$553.0 | 2025-03-11 | |
Enamine | EN300-727816-0.25g |
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride |
2138352-70-0 | 95.0% | 0.25g |
$579.0 | 2025-03-11 | |
Enamine | EN300-727816-0.05g |
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride |
2138352-70-0 | 95.0% | 0.05g |
$528.0 | 2025-03-11 | |
Enamine | EN300-727816-2.5g |
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride |
2138352-70-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-11 | |
Enamine | EN300-727816-10.0g |
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride |
2138352-70-0 | 95.0% | 10.0g |
$2701.0 | 2025-03-11 | |
Enamine | EN300-727816-5.0g |
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride |
2138352-70-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-11 | |
Enamine | EN300-727816-1.0g |
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride |
2138352-70-0 | 95.0% | 1.0g |
$628.0 | 2025-03-11 |
5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride Related Literature
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
Additional information on 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl fluoride
5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride: A Comprehensive Overview
The compound 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride (CAS No. 2138352-70-0) is a highly specialized organic chemical with significant applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a sulfonyl fluoride group with a chlorinated aromatic ring and an ethoxyethoxy substituent. The sulfonyl fluoride group is known for its reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride in drug discovery, particularly in the development of novel therapeutic agents. The sulfonyl fluoride moiety has been shown to exhibit bioisosteric properties, making it an attractive candidate for replacing other functional groups in drug molecules without significantly altering their pharmacokinetic profiles. This property has led to its use in the design of inhibitors for various enzymes and receptors, contributing to advancements in oncology and neurodegenerative disease research.
The synthesis of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride involves a multi-step process that typically begins with the preparation of the corresponding sulfonic acid derivative. This is followed by fluorination using a suitable fluorinating agent, such as thionyl chloride or hydrogen fluoride gas, under controlled conditions. The ethoxyethoxy substituent is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.
In terms of physical properties, 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride is a white crystalline solid with a melting point of approximately 95°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and dimethylformamide (DMF). These solubility characteristics make it suitable for use in various organic synthesis reactions, including nucleophilic aromatic substitutions and Suzuki couplings.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of sulfonamides, which are widely used as pharmaceutical agents. For instance, the conversion of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride into its corresponding sulfonamide derivative can be achieved through nucleophilic substitution with an amine. This reaction is highly efficient and can be performed under mild conditions, making it amenable to large-scale production.
Recent research has also explored the use of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride in materials science, particularly in the development of advanced polymers and coatings. The sulfonyl fluoride group can act as a reactive site for polymerization reactions, enabling the creation of materials with tailored mechanical and thermal properties. For example, incorporating this compound into polyurethane formulations has been shown to enhance their resistance to UV degradation and improve their adhesion properties.
In addition to its chemical applications, 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride has been studied for its potential environmental impact. While it is not classified as a hazardous substance under current regulations, proper handling and disposal procedures are recommended to minimize any potential risks to human health or ecosystems. Researchers have also investigated methods for recycling or repurposing this compound to promote sustainability within the chemical industry.
The global demand for 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride has been growing steadily due to its versatility and increasing applications across diverse industries. Key markets include North America, Europe, and Asia-Pacific regions, with pharmaceutical companies being among the largest consumers. The rise of personalized medicine and the need for innovative therapeutic agents are expected to further drive demand for this compound in the coming years.
In conclusion, 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl Fluoride (CAS No. 2138352700) is a versatile chemical intermediate with significant potential across multiple industries. Its unique structure and reactivity make it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new applications for this compound, its role in advancing scientific innovation will undoubtedly expand further.
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